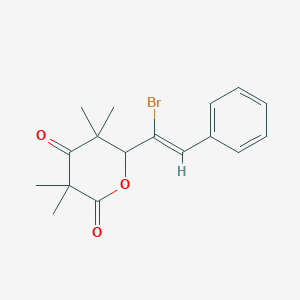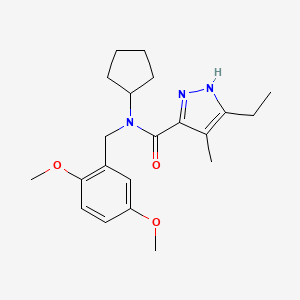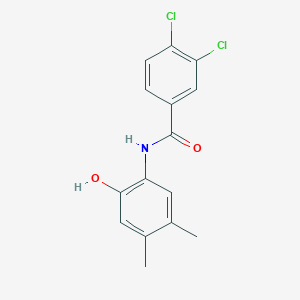
6-(1-bromo-2-phenylvinyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
説明
6-(1-bromo-2-phenylvinyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as BPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPT is a member of the pyranone family, which are known for their diverse biological activities.
科学的研究の応用
BPT has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas is in cancer research, where BPT has been shown to have potent anticancer activity against a wide range of cancer cell lines. BPT has also been investigated for its potential as an anti-inflammatory agent, with promising results. Additionally, BPT has been studied for its potential as an antimicrobial agent, with some studies showing it to be effective against certain bacterial and fungal strains.
作用機序
The mechanism of action of BPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cell growth and survival. BPT has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is one of the reasons it is being investigated as a potential anticancer agent. BPT has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
BPT has been shown to have a range of biochemical and physiological effects, depending on the concentration and context in which it is used. In cancer cells, BPT has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. BPT has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory activity. Additionally, BPT has been shown to have antimicrobial activity against certain bacterial and fungal strains.
実験室実験の利点と制限
BPT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, BPT has been shown to have potent biological activity at low concentrations, which makes it a promising candidate for further investigation. However, one limitation is that BPT is not very soluble in water, which can make it difficult to work with in certain contexts. Additionally, BPT has not been extensively studied in vivo, which limits our understanding of its potential effects in living organisms.
将来の方向性
There are several future directions for research on BPT. One area of interest is in understanding the mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further investigation is needed to determine the potential applications of BPT in other areas of scientific research, such as neuroscience and infectious disease. Finally, more studies are needed to determine the safety and efficacy of BPT in vivo, which will be important for its eventual translation into clinical use.
特性
IUPAC Name |
6-[(Z)-1-bromo-2-phenylethenyl]-3,3,5,5-tetramethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-16(2)13(21-15(20)17(3,4)14(16)19)12(18)10-11-8-6-5-7-9-11/h5-10,13H,1-4H3/b12-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRAJELPGROWBW-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=CC2=CC=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)/C(=C/C2=CC=CC=C2)/Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B3923471.png)
![2-[(butylthio)methyl]-5-methyl-1H-benzimidazole](/img/structure/B3923479.png)

![(2E)-3-(4-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B3923501.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B3923511.png)


![ethyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B3923530.png)
![4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B3923538.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3923544.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)

![ethyl 3-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3923579.png)